molecular formula C18H13N3 B5605560 (2E,4E)-2-(1H-1,3-BENZODIAZOL-2-YL)-5-PHENYLPENTA-2,4-DIENENITRILE

(2E,4E)-2-(1H-1,3-BENZODIAZOL-2-YL)-5-PHENYLPENTA-2,4-DIENENITRILE

Cat. No.: B5605560
M. Wt: 271.3 g/mol
InChI Key: MPJYLKYBQGTGAZ-UJHPFZFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-2-(1H-1,3-BENZODIAZOL-2-YL)-5-PHENYLPENTA-2,4-DIENENITRILE is a useful research compound. Its molecular formula is C18H13N3 and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-benzimidazol-2-yl)-5-phenyl-2,4-pentadienenitrile is 271.110947427 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on their specific structures and applications. Some benzimidazole derivatives have been found to be moderately toxic to single-stranded DNA (ssDNA) and toxic to double-stranded DNA (dsDNA) .

Future Directions

Benzimidazole derivatives have potential in the development of new drugs due to their diverse biological activities. They could be used as new DNA hybridization indicators due to their distinct effects on ssDNA and dsDNA . They also have potential as immunomodulatory agents .

Properties

IUPAC Name

(2E,4E)-2-(1H-benzimidazol-2-yl)-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c19-13-15(10-6-9-14-7-2-1-3-8-14)18-20-16-11-4-5-12-17(16)21-18/h1-12H,(H,20,21)/b9-6+,15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJYLKYBQGTGAZ-UJHPFZFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.